molecular formula C12H12O2 B8327728 2-Propyl-1-benzopyran-4-one

2-Propyl-1-benzopyran-4-one

Cat. No. B8327728
M. Wt: 188.22 g/mol
InChI Key: RLWICWUBNUTKAA-UHFFFAOYSA-N
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Patent
US05925662

Procedure details

A solution of 44 g (234 mmol) of 2-propyl-1-benzopyran-4-one in 350 ml of ethanol and 125 ml of concentrated hydrochloric acid is hydrogenated for 8 hours under a pressure of 500 kPa, in the presence of 14 g of 10% palladium on carbon containing 50% of water. The mixture is then filtered and the filtrate is concentrated under reduced pressure. By chromatography of the residue on a silica column using dichloromethane, 26 g of product are obtained in oil form.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[O:5][C:6]2[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=2[C:8](=O)[CH:9]=1)[CH2:2][CH3:3].O>C(O)C.Cl.[Pd]>[CH2:1]([CH:4]1[CH2:9][CH2:8][C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5]1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C(CC)C=1OC2=C(C(C1)=O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
125 mL
Type
solvent
Smiles
Cl
Name
Quantity
14 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
are obtained in oil form

Outcomes

Product
Name
Type
Smiles
C(CC)C1OC2=C(CC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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